![molecular formula C20H18N2O5S B2917865 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896011-22-6](/img/structure/B2917865.png)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

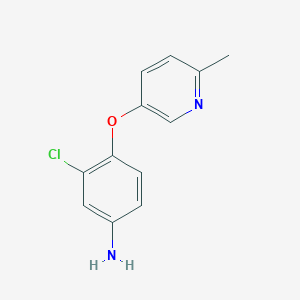

The compound “N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains a benzodioxin group, a thiazole group, and a benzamide group, which are common structures in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxin, thiazole, and benzamide groups each have distinct structures that would contribute to the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzodioxin group might undergo reactions involving the opening of the dioxin ring, while the thiazole group could participate in reactions with nucleophiles or electrophiles .Scientific Research Applications

Synthesis and Evaluation for Medical Applications

A novel series of compounds, including thiazolidinedione derivatives, have been designed and synthesized, exploring their potential as anti-hyperglycemic and anti-hyperlipidemic agents. These compounds, through their unique structural features, have been evaluated for their pharmacological activities, demonstrating significant effects comparable to standard treatments like pioglitazone. This research underlines the potential of such compounds in treating diabetes and related metabolic disorders (Shrivastava et al., 2016).

Molecular Interaction Studies

The intermolecular interactions and molecular structure of related compounds have been investigated to understand their behavior and efficacy. Through detailed studies involving acylation reactions and characterization by various spectroscopic techniques, insights into the influence of intermolecular interactions on molecular geometry have been gained. These findings are crucial for designing more effective compounds by manipulating molecular interactions (Karabulut et al., 2014).

Protective Group Exploration

Research has also delved into the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group for certain derivatives. This group facilitates smooth elimination, offering new pathways for synthesizing and manipulating complex molecules. Such advancements in synthetic chemistry provide a foundation for developing new drugs and therapeutic agents (Grunder-Klotz & Ehrhardt, 1991).

Polybenzoxazine and Functional Group Analysis

Further exploration into the synthesis and characteristics of polybenzoxazine with phenylnitrile functional groups has been conducted. These studies focus on the thermal stability and dynamic mechanical properties of cured compounds, offering insights into their potential applications in advanced technologies. The research indicates improved thermal stability, which is crucial for developing materials with enhanced performance characteristics (Qi et al., 2009).

Antimicrobial Activity Studies

Compounds derived from the 2,3-dihydrobenzo[d]thiazol-2-one template have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in addressing bacterial and fungal infections, with some showing high activity levels. This research area is particularly relevant given the increasing resistance to existing antimicrobial agents, underscoring the need for novel therapeutic options (El-hamouly et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against cholinesterase enzymes . This inhibition could potentially slow down the breakdown of acetylcholine, a neurotransmitter, thereby enhancing nerve signal transmission.

Biochemical Pathways

Given its potential inhibitory effect on cholinesterase enzymes , it could impact the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .

Result of Action

Similar compounds have shown antibacterial potential against various gram-negative and gram-positive strains . They also exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biochemical Analysis

Biochemical Properties

Some studies suggest that it exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including signal transduction, inflammation, and metabolism .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways and gene expression

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-24-16-5-3-4-13(18(16)25-2)19(23)22-20-21-14(11-28-20)12-6-7-15-17(10-12)27-9-8-26-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZLHZOUWZTVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)

![1-[(furan-2-yl)methyl]-3-(4-methoxybenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917795.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917799.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2917804.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)